12-Aminododecanoic Acid

Descripción

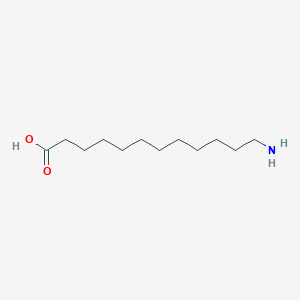

Structure

3D Structure

Propiedades

IUPAC Name |

12-aminododecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO2/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h1-11,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBLZLIFKVPJDCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCC(=O)O)CCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25768-33-6 | |

| Record name | 12-Aminododecanoic acid homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25768-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90883480 | |

| Record name | 12-Aminododecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Faintly beige powder; [Sigma-Aldrich MSDS] | |

| Record name | 12-Aminododecanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19309 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

693-57-2 | |

| Record name | 12-Aminododecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=693-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 12-Aminododecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecanoic acid, 12-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 12-Aminododecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 12-aminododecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.687 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 12-AMINODODECANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9042RP777G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Spectral Analysis of 12-Aminododecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core spectral analysis techniques used to characterize 12-aminododecanoic acid, a molecule of interest in polymer chemistry and as a versatile building block in drug development. The following sections detail the application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Raman Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy for the structural elucidation and quality control of this long-chain amino acid.

Overview of Spectral Analysis Workflow

The structural characterization of this compound typically follows a logical workflow, beginning with techniques that confirm molecular weight and progressing to those that elucidate the fine details of its chemical structure.

A Technical Guide to 12-Aminododecanoic Acid: From Natural Occurrence to Biocatalytic Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Aminododecanoic acid (12-ADA) is a C12 ω-amino fatty acid of significant industrial interest, primarily serving as the monomer for the high-performance polymer Nylon-12. While not a broadly occurring natural product, its metabolic footprint in certain bacteria and the intense research into its bio-based synthesis present compelling areas of study. This technical guide provides an in-depth exploration of the natural sources, discovery, and synthesis of this compound, with a strong focus on modern biocatalytic production methodologies. It includes detailed experimental protocols, quantitative data summaries, and pathway and workflow visualizations to support research and development in biochemistry, metabolic engineering, and polymer science.

Natural Sources and Discovery

Natural Occurrence

This compound is not a widely distributed natural compound. Its primary identification in a natural context is as a bacterial metabolite. A specific strain of Pseudomonas has been identified that can utilize this compound as its sole source of nitrogen, indicating the presence of enzymatic pathways capable of metabolizing this molecule. This metabolic capability suggests a niche ecological role and provides a valuable genetic resource for the biocatalytic synthesis of ω-amino fatty acids.

Discovery and First Synthesis

The initial production of this compound was achieved through multi-step chemical synthesis. Several routes have been established, historically relying on petrochemical feedstocks[1].

Key Chemical Synthesis Routes:

-

From Butadiene: This is a mature industrial method that involves the cyclotrimerization of butadiene to cyclododecatriene (CDT). CDT is then hydrogenated to cyclododecane, which is subsequently oxidized to cyclododecanone. The ketone is converted to its oxime, which undergoes a Beckmann rearrangement to form laurolactam (B145868). Finally, laurolactam is hydrolyzed to yield this compound[1].

-

From Cyclohexanone: An alternative route starts with cyclohexanone, which is oxidized and cracked to produce 11-cyanoundecanoic acid. This intermediate is then hydrogenated to form this compound[1].

-

From 10-Undecenoic Acid: This method involves the synthesis of 11-bromoundecanoic acid from 10-undecenoic acid, followed by cyanation to 11-cyanoundecanoic acid, and subsequent hydrogenation to this compound[1].

-

From Vernolic Acid: A process has been developed that utilizes vernolic acid, a naturally occurring epoxidized fatty acid. The process involves hydrogenation of vernolic acid to 12,13-epoxystearic acid, oxidation to 12-oxododecanoic acid, reaction with hydroxylamine (B1172632) to form the oxime, and finally, reduction of the oxime to this compound[4].

Biocatalytic Production of this compound

The growing demand for sustainable and environmentally friendly chemical processes has driven extensive research into the biocatalytic production of this compound. These methods typically employ engineered microorganisms, such as Escherichia coli, to convert renewable feedstocks into the desired product. The core of this approach is a multi-enzyme cascade that introduces functional groups onto a fatty acid backbone.

The Biocatalytic Pathway from Dodecanoic Acid

A well-established biocatalytic route starts with dodecanoic acid (lauric acid), a readily available fatty acid from sources like coconut and palm kernel oil. The pathway involves a three-step enzymatic cascade:

-

ω-Hydroxylation: A cytochrome P450 monooxygenase (e.g., CYP153A) catalyzes the regioselective hydroxylation of the terminal methyl group of dodecanoic acid to produce 12-hydroxydodecanoic acid. This step requires a reductase partner for electron transfer.

-

Oxidation: An alcohol dehydrogenase (e.g., AlkJ) oxidizes the terminal hydroxyl group of 12-hydroxydodecanoic acid to an aldehyde, forming 12-oxododecanoic acid.

-

Transamination: An ω-transaminase (ω-TA) catalyzes the final step, transferring an amino group from an amino donor (e.g., L-alanine) to the aldehyde group of 12-oxododecanoic acid, yielding this compound.

References

12-Aminododecanoic Acid: A Novel Bacterial Metabolite in Pseudomonas

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

12-aminododecanoic acid (12-ADA), a long-chain omega-amino acid, has been identified as a substrate for metabolic activity in certain strains of Pseudomonas. This document provides a comprehensive technical overview of the current understanding of 12-ADA as a bacterial metabolite, with a specific focus on its catabolism by Pseudomonas sp. strain AAC. While research into its role as an endogenous signaling molecule is nascent, existing studies provide a foundational understanding of the enzymatic processes involved in its degradation. This guide summarizes the key findings, presents quantitative data on enzyme kinetics, details relevant experimental protocols, and provides visual representations of the metabolic pathways and experimental workflows.

Introduction

Pseudomonas, a genus of ubiquitous and metabolically versatile Gram-negative bacteria, is known for its ability to adapt to diverse environmental niches. This adaptability is, in part, due to a sophisticated metabolic network capable of utilizing a wide array of compounds as nutrient sources. Recently, this compound has emerged as a molecule of interest in the context of Pseudomonas metabolism. A specific strain, identified as Pseudomonas sp. strain AAC, has demonstrated the ability to utilize 12-ADA as a sole source of nitrogen, highlighting a specific catabolic pathway.[1][2] This discovery opens avenues for research into novel metabolic pathways and enzymatic functions within this bacterial genus. While the primary characterized role of 12-ADA in Pseudomonas is that of a nutrient source, the promiscuous nature of the involved enzymes suggests a potential for broader physiological implications that are yet to be fully elucidated.

The Metabolic Pathway of this compound in Pseudomonas sp. strain AAC

The metabolism of this compound in Pseudomonas sp. strain AAC is primarily a catabolic process initiated by a transamination reaction. This process allows the bacterium to cleave the terminal amino group from the 12-carbon chain, thereby assimilating the nitrogen.

The key enzymatic step is the transfer of the ω-amino group from this compound to an α-keto acid acceptor, most notably pyruvate. This reaction yields dodecanedioic acid semialdehyde and L-alanine. The L-alanine can then enter the central metabolism. The reaction is catalyzed by a class of enzymes known as ω-transaminases (ω-TAs).

Fourteen putative transaminase genes have been identified in the genome of Pseudomonas sp. strain AAC.[1] Of these, three specific transaminases, designated KES24511, KES23458, and KES23360, have been confirmed to exhibit activity against this compound.[3][4]

Further characterization of one of these enzymes, KES23458, suggests that its primary physiological role may be in the catabolism of β-alanine.[3] Its activity on this compound is considered an example of catalytic promiscuity. This suggests that while Pseudomonas sp. strain AAC can metabolize 12-ADA, it may not be a primary or dedicated substrate under normal physiological conditions.

Below is a diagram illustrating the catabolic pathway of this compound in Pseudomonas sp. strain AAC.

Quantitative Data: Transaminase Activity

The activity of the identified transaminases from Pseudomonas sp. strain AAC has been quantified against various substrates. The following table summarizes the specific activities of these enzymes, providing a basis for comparison of their substrate preferences.

| Enzyme | Substrate | Co-substrate | Specific Activity (nmol min⁻¹ mg⁻¹) | Reference |

| KES23360 | 4-Aminobutyrate | Pyruvate | 169 | [5] |

| KES24511 | Putrescine | Pyruvate | 134.2 | [4] |

| KES22976 | Cadaverine | Pyruvate | 12.6 | [4] |

Note: Specific activity for this compound was confirmed for KES24511, KES23458, and KES23360, but specific activity values were not explicitly provided in the cited literature. The data presented here reflects the characterized primary substrates for some of these enzymes.

Experimental Protocols

The identification and characterization of the metabolic pathway for this compound in Pseudomonas sp. strain AAC involved several key experimental procedures.

Strain Identification and Growth Conditions

-

Isolation: Pseudomonas sp. strain AAC was isolated from a collection of 47 bacterial strains by screening for growth on a nitrogen-deficient M9 medium supplemented with this compound as the sole nitrogen source.[4]

-

Identification: The isolate was identified as a Pseudomonas species through 16S rDNA sequencing.[4]

-

Culture: For experiments, the strain was typically cultured in appropriate liquid media (e.g., Luria-Bertani broth) for biomass production, followed by transfer to minimal media for specific assays.

Gene Cloning and Protein Expression

-

Gene Identification: Putative transaminase genes were identified from the sequenced genome of Pseudomonas sp. strain AAC.[1][4]

-

Cloning and Expression: The identified genes were cloned into expression vectors and transformed into a suitable host, such as Escherichia coli, for recombinant protein production.[1]

Enzyme Activity Assays

A dehydrogenase-coupled UV assay is a common method for determining transaminase activity.[3][4]

-

Principle: The transaminase reaction produces L-alanine from pyruvate. A coupled reaction using L-alanine dehydrogenase then oxidizes the L-alanine, which is coupled to the reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm due to NADH formation is monitored spectrophotometrically and is proportional to the transaminase activity.[4]

-

Reaction Mixture: A typical reaction mixture contains the purified transaminase, this compound, pyruvate, L-alanine dehydrogenase, and NAD⁺ in a suitable buffer.

-

Data Analysis: The rate of NADH production is calculated from the change in absorbance over time using the Beer-Lambert law.

The following diagram illustrates the workflow for the dehydrogenase-coupled UV assay.

Metabolite Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is used to confirm the products of the transamination reaction.[4]

-

Sample Preparation: The reaction is quenched, and the supernatant is analyzed.

-

Chromatography: The sample is injected into a liquid chromatograph to separate the components.

-

Mass Spectrometry: The separated components are introduced into a mass spectrometer to identify the molecules based on their mass-to-charge ratio.

-

Confirmation: The presence of dodecanedioic acid semialdehyde and L-alanine is confirmed by comparing their retention times and mass spectra to known standards.[4]

The logical workflow for metabolite identification is depicted below.

Future Directions and Conclusion

The study of this compound in Pseudomonas is a developing field. Current research has firmly established its role as a catabolite in Pseudomonas sp. strain AAC, providing valuable insights into the enzymatic machinery involved. The identification and characterization of novel transaminases with activity towards this long-chain omega-amino acid have potential applications in biocatalysis and synthetic biology.

However, significant knowledge gaps remain. Future research should focus on:

-

Biosynthesis: Investigating whether Pseudomonas can endogenously synthesize this compound and elucidating the corresponding biosynthetic pathway.

-

Signaling Role: Exploring the possibility that 12-ADA or related long-chain amino acids act as signaling molecules, potentially in quorum sensing or biofilm formation.

-

Regulation: Understanding the regulatory mechanisms that control the expression of the transaminase genes in response to the presence of 12-ADA and other nitrogen sources.

-

Prevalence: Determining the prevalence of 12-ADA metabolism across a broader range of Pseudomonas species and other bacteria.

References

The Role of 12-Aminododecanoic Acid in the Synthesis of Bioactive Molecules: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Aminododecanoic acid, a 12-carbon ω-amino acid, is a fascinating bifunctional molecule that has garnered significant attention in both industrial and biomedical research. While it is widely recognized as the monomer for the high-performance polymer Nylon-12, its role as a naturally occurring metabolite and a building block in the synthesis of complex bioactive molecules is an area of growing interest. This technical guide delves into the core functionalities of this compound, with a particular focus on its application in the synthesis of natural product analogs, providing detailed experimental protocols and insights into its biological implications.

This compound has been identified as a bacterial metabolite, notably produced by species of the genus Pseudomonas.[1][2] Its biosynthesis from renewable resources like fatty acids is a key area of research, often involving multi-enzyme cascade reactions.[3][4][5][6] Beyond its industrial applications, the unique structural feature of a long aliphatic chain capped by two reactive functional groups—an amine and a carboxylic acid—makes it a versatile linker and building block in medicinal chemistry.[5]

This guide will explore the utility of this compound in the synthesis of bioactive glycosphingolipid analogs, which are potent immunomodulatory agents. We will use the synthesis of an N-acylated derivative of a galactosylceramide analog as a central example to illustrate the practical application of this long-chain amino acid.

This compound as a Building Block in Bioactive Molecule Synthesis

The incorporation of long-chain amino acids like this compound into natural product scaffolds can significantly influence their physicochemical properties, such as lipophilicity and membrane permeability, and thereby modulate their biological activity. One prominent area where such modifications are explored is in the synthesis of analogs of α-galactosylceramide (KRN7000), a potent activator of invariant Natural Killer T (iNKT) cells.[2][3]

The general strategy involves the N-acylation of a phytosphingosine (B30862) or a related amino-alcohol backbone with a fatty acid. By replacing the natural fatty acid chain with this compound (or its derivatives), researchers can probe the structure-activity relationships and potentially fine-tune the immunological response.

Synthetic Workflow for the Incorporation of this compound

The following diagram outlines a generalized workflow for the synthesis of a bioactive glycosphingolipid analog using this compound.

Caption: Synthetic workflow for incorporating this compound into a glycosphingolipid.

Experimental Protocols

The following are representative experimental protocols for the key steps in the synthesis of a glycosphingolipid analog featuring a 12-aminododecanoyl chain.

Protocol 1: Activation of this compound (Formation of the Acid Chloride)

Objective: To convert the carboxylic acid moiety of this compound into a more reactive acid chloride for efficient amide bond formation. The amine group must be protected beforehand.

Materials:

-

N-Boc-12-aminododecanoic acid

-

Oxalyl chloride

-

Anhydrous Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Argon or Nitrogen atmosphere

-

Magnetic stirrer and stirring bar

-

Ice bath

Procedure:

-

Dissolve N-Boc-12-aminododecanoic acid (1 equivalent) in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add a catalytic amount of DMF (1-2 drops).

-

Slowly add oxalyl chloride (1.5 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.

-

Continue stirring for 2-3 hours, monitoring the reaction by IR spectroscopy (disappearance of the carboxylic acid O-H stretch).

-

Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure.

-

The resulting N-Boc-12-aminododecanoyl chloride is typically used immediately in the next step without further purification.

Protocol 2: N-Acylation of a Galactosyl-Phytosphingosine Derivative

Objective: To couple the activated this compound with the free amine of a protected galactosyl-phytosphingosine to form an amide bond.

Materials:

-

N-Boc-12-aminododecanoyl chloride (from Protocol 1)

-

Protected galactosyl-phytosphingosine (e.g., with isopropylidene and benzylidene protecting groups) (1 equivalent)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2 equivalents)

-

Argon or Nitrogen atmosphere

-

Magnetic stirrer and stirring bar

Procedure:

-

Dissolve the protected galactosyl-phytosphingosine in anhydrous DCM under an inert atmosphere.

-

Add TEA or DIPEA to the solution.

-

Prepare a solution of N-Boc-12-aminododecanoyl chloride in anhydrous DCM.

-

Add the acid chloride solution dropwise to the stirred solution of the galactosyl-phytosphingosine at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Quantitative Data

The efficiency of the coupling and subsequent deprotection steps is crucial for the overall yield of the final product. The table below summarizes typical yields for the synthesis of glycosphingolipid analogs.

| Step | Reactants | Product | Typical Yield (%) |

| N-Acylation | Activated 12-ADA, Protected Galactosyl-Phytosphingosine | N-(12-dodecanoyl)-Protected Galactosyl-Phytosphingosine Analog | 75-90 |

| Deprotection | N-(12-dodecanoyl)-Protected Galactosyl-Phytosphingosine Analog | Final Bioactive Glycosphingolipid Analog | 85-95 |

Signaling Pathway of Glycosphingolipid Analogs

The synthesized glycosphingolipid analogs, once deprotected, can be tested for their ability to activate iNKT cells. This activation is initiated by the presentation of the lipid antigen by the CD1d molecule on antigen-presenting cells (APCs) to the T-cell receptor (TCR) of iNKT cells.

Caption: Activation of iNKT cells by a glycosphingolipid analog presented on CD1d.

The activation of iNKT cells leads to the rapid release of a variety of cytokines, including both Th1-type (e.g., IFN-γ) and Th2-type (e.g., IL-4) cytokines.[3] The balance of these cytokines can determine the downstream immune response, making analogs with tailored lipid chains, such as those derived from this compound, valuable tools for immunomodulation.

Conclusion

This compound is a versatile, naturally derived building block with significant potential beyond its use in polymer science. Its application in the synthesis of bioactive molecules, particularly as a lipid tail in synthetic analogs of natural products like α-galactosylceramide, allows for the systematic exploration of structure-activity relationships. The detailed protocols and conceptual workflows provided in this guide offer a framework for researchers and drug development professionals to harness the unique properties of this compound in the quest for novel therapeutics. The ability to modulate potent immune signaling pathways through the rational design of such analogs underscores the importance of this long-chain amino acid in modern medicinal chemistry.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. Synthesis and biological evaluation of truncated α-galactosylceramide derivatives focusing on cytokine induction profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological activity of α-galactosyl ceramide KRN7000 and galactosyl (α1→2) galactosyl ceramide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. Synthesis of 12-aminododecenoic acid by coupling transaminase to oxylipin pathway enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. High yield synthesis of 12-aminolauric acid by "enzymatic transcrystallization" of omega-laurolactam using omega-laurolactam hydrolase from Acidovorax sp. T31 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Nylon-12 from 12-Aminododecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of Nylon-12, a versatile polyamide, from its monomer, 12-aminododecanoic acid. The document outlines two primary methods: melt polycondensation and solid-state polycondensation. It includes comprehensive experimental procedures, data on the material's properties, and graphical representations of the synthesis workflows.

Introduction

Nylon-12, also known as Polyamide-12 (PA-12), is a high-performance thermoplastic polymer with a wide range of applications in various fields, including the automotive industry, electronics, and medical devices, owing to its excellent mechanical properties, chemical resistance, and low moisture absorption. One of the synthesis routes to Nylon-12 is the polycondensation of this compound.[1][2] This method involves the formation of amide bonds between the amino and carboxylic acid functional groups of the monomer, releasing water as a byproduct.[1][2] While the ring-opening polymerization of laurolactam (B145868) is a more common industrial method, the direct polycondensation of this compound offers a viable alternative for laboratory and specialized production.

This document provides detailed methodologies for synthesizing Nylon-12 from this compound via two distinct polycondensation techniques: melt polycondensation and solid-state polycondensation.

Data Presentation

The following tables summarize the key physical and thermal properties of Nylon-12. The molecular weight and yield are highly dependent on the specific polymerization conditions and are presented as typical ranges.

Table 1: Typical Molecular Weight and Yield of Nylon-12 via this compound Polycondensation

| Parameter | Melt Polycondensation (Typical) | Solid-State Polycondensation (Typical) |

| Number-Average Molecular Weight (Mn) | 10,000 - 30,000 g/mol | 20,000 - 50,000 g/mol |

| Weight-Average Molecular Weight (Mw) | 20,000 - 60,000 g/mol | 40,000 - 100,000 g/mol |

| Polydispersity Index (PDI) | 2.0 - 2.5 | 2.0 - 2.5 |

| Yield | > 95% | > 95% |

Table 2: Physical and Thermal Properties of Nylon-12

| Property | Value |

| Chemical Formula | [-NH-(CH₂)₁₁-CO-]n |

| Density | 1.01 - 1.02 g/cm³ |

| Melting Point (Tm) | 178 - 180 °C |

| Glass Transition Temperature (Tg) | 37 - 45 °C |

| Water Absorption (at saturation) | ~1.5% |

| Tensile Strength | 40 - 55 MPa |

| Elongation at Break | 150 - 300% |

Experimental Protocols

Protocol 1: Melt Polycondensation of this compound

This protocol describes the direct polymerization of this compound in the molten state under controlled temperature and pressure.

Materials and Equipment:

-

This compound (high purity)

-

Nitrogen gas (high purity)

-

High-pressure glass reactor or stainless-steel autoclave equipped with:

-

Mechanical stirrer

-

Nitrogen inlet and outlet

-

Thermocouple

-

Pressure gauge

-

Vacuum port

-

-

Heating mantle or oil bath

-

Vacuum pump

-

Collection flask for distillate

Procedure:

-

Reactor Setup: Charge the high-pressure reactor with a known quantity of this compound.

-

Inert Atmosphere: Seal the reactor and purge the system with high-purity nitrogen for at least 30 minutes to remove all oxygen. Maintain a gentle flow of nitrogen throughout the initial heating phase.

-

Pre-polymerization (Pressurized Stage):

-

Begin stirring and gradually heat the reactor to 200-220°C. The monomer will melt and the initial polycondensation will begin, leading to an increase in pressure due to the formation of water vapor.

-

Maintain the temperature in this range and allow the pressure to build up to approximately 1.5-2.0 MPa.

-

Hold these conditions for 1-2 hours to facilitate the initial chain growth.

-

-

Polycondensation (Vacuum Stage):

-

Gradually reduce the pressure to atmospheric pressure over a period of 30-60 minutes.

-

Increase the temperature to 240-260°C.

-

Apply a vacuum to the system (e.g., <1 kPa) to effectively remove the water of condensation and drive the polymerization reaction towards completion.

-

Continue the reaction under vacuum for 2-4 hours. The viscosity of the melt will noticeably increase as the molecular weight of the polymer builds.

-

-

Product Recovery:

-

Release the vacuum with nitrogen gas.

-

Extrude the molten polymer from the reactor into a strand and cool it in a water bath.

-

Alternatively, allow the reactor to cool and carefully remove the solid polymer.

-

-

Pelletizing and Drying:

-

Cut the polymer strand into pellets.

-

Dry the Nylon-12 pellets in a vacuum oven at 80-100°C for at least 12 hours before further characterization or processing.

-

Protocol 2: Solid-State Polycondensation (SSP) of this compound

This method involves the polymerization of the crystalline monomer at a temperature below its melting point. This process can lead to higher molecular weight polymers with a narrow molecular weight distribution.

Materials and Equipment:

-

This compound (crystalline powder)

-

Nitrogen or other inert gas (high purity)

-

Solid-state polymerization reactor (e.g., a tumble dryer or a fluidized bed reactor) with precise temperature control

-

Vacuum oven

-

High-pressure press (for pre-compaction, optional)

Procedure:

-

Monomer Preparation: Ensure the this compound is in a fine, crystalline powder form.

-

Reactor Charging: Place the monomer powder into the solid-state polymerization reactor.

-

Inert Atmosphere: Purge the reactor thoroughly with high-purity nitrogen to create an inert environment.

-

Heating and Polymerization:

-

Heat the reactor to a temperature between 150°C and 170°C, which is below the melting point of Nylon-12 (178-180°C).

-

Maintain this temperature for an extended period, typically 12 to 48 hours. The exact duration will depend on the desired molecular weight.

-

During this time, a slow flow of inert gas is passed through the reactor to carry away the water vapor produced during condensation.

-

-

Cooling and Recovery:

-

After the desired reaction time, cool the reactor to room temperature under a nitrogen atmosphere.

-

The resulting product will be a solid, porous cake or powder of Nylon-12.

-

-

Post-Treatment: The Nylon-12 obtained can be used directly or can be melt-processed for homogenization.

Visualizations

Caption: Workflow for the melt polycondensation of this compound.

Caption: Workflow for the solid-state polycondensation of this compound.

Characterization

The synthesized Nylon-12 can be characterized using various analytical techniques to determine its molecular weight, thermal properties, and chemical structure.

-

Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

-

Differential Scanning Calorimetry (DSC): To identify the glass transition temperature (Tg) and melting temperature (Tm).

-

Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of the amide linkages and the overall chemical structure of the polyamide.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For detailed structural elucidation of the polymer.

These protocols and data provide a comprehensive guide for the synthesis and characterization of Nylon-12 from this compound, suitable for research and development purposes.

References

Application of 12-Aminododecanoic Acid in Peptide Synthesis: A Guide for Researchers

Introduction

12-Aminododecanoic acid (Adc) is a versatile bifunctional molecule increasingly utilized in peptide science to modulate the physicochemical and pharmacological properties of peptides. Its long aliphatic chain and terminal amino and carboxylic acid groups make it an ideal building block for introducing lipophilicity, extending half-life, and serving as a flexible linker in complex peptide architectures. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in peptide synthesis.

Key Applications

The primary applications of this compound in peptide synthesis include:

-

Lipidation of Peptides: The incorporation of the C12 fatty acid chain of Adc enhances the lipophilicity of peptides. This modification can improve membrane interaction, facilitate cell penetration, and increase binding to serum albumin, thereby prolonging the in vivo half-life of therapeutic peptides.[1][2][3] Many therapeutic peptides, such as GLP-1 receptor agonists, utilize fatty acid acylation to improve their pharmacokinetic profiles.[2]

-

Linker/Spacer: The dodecyl chain provides a long, flexible spacer arm, making Adc an excellent linker for constructing complex biomolecules. It is commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a target-binding ligand to an E3 ligase-recruiting moiety.[4] It is also employed in peptide-drug conjugates (PDCs) to link a cytotoxic agent to a targeting peptide.

-

Modulation of Physicochemical Properties: The introduction of Adc can influence a peptide's solubility, aggregation propensity, and secondary structure. While increasing lipophilicity can decrease aqueous solubility, it can also disrupt aggregation-prone regions within a peptide sequence.[5][6][7]

-

Enhancement of Antimicrobial Activity: For antimicrobial peptides (AMPs), conjugation with fatty acids like lauric acid (a C12 fatty acid) has been shown to increase their antimicrobial potency.[2]

Data Presentation: Impact of Lipidation on Peptide Properties

The introduction of a this compound moiety can significantly alter the biophysical and pharmacological properties of a peptide. The following table summarizes the observed effects of lipidation on various peptide parameters.

| Property | Effect of this compound Incorporation | Quantitative Example | Reference |

| Solubility | Generally decreases in aqueous solutions. | Lipidation of GLP-1 analogues negatively impacted solubility, limiting it to a specific pH range. | [5][6] |

| Serum Albumin Binding | Increases, leading to a longer plasma half-life. | Liraglutide, a GLP-1 analog with a C16 fatty acid, binds to serum albumin, extending its half-life to approximately 13 hours. | [2] |

| Biological Potency | Can be maintained or even enhanced. | GLP-1 analogues modified with a C18 fatty acid via a PEG spacer were equipotent to the blockbuster drug Semaglutide in a cell-based activation assay. | [8] |

| Stability | Can be improved against proteolytic degradation. | GLP-1 analogues modified with a lipid showed significantly improved stability in human serum compared to the native peptide. | [8] |

| Antimicrobial Activity | Can be increased. | Antimicrobial peptides conjugated with lauric acid (C12) showed increased antimicrobial activity. | [2] |

| Self-Assembly | Can promote the formation of micelles or other aggregates. | A C12-lipopeptide produced by Bacillus subtilis had a critical micelle concentration (CMC) of 6.27 x 10-5 mol/L. | [9] |

| Hemolytic Activity | Can be introduced or increased. | The same C12-lipopeptide showed a HC50 of 26.5 µmol/L on human erythrocytes. | [9] |

Experimental Protocols

Protocol 1: Incorporation of Fmoc-12-Aminododecanoic Acid into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of Fmoc-12-aminododecanoic acid into a peptide chain on a solid support using standard Fmoc/tBu chemistry.

Materials:

-

Fmoc-protected amino acid resin (e.g., Rink Amide resin for C-terminal amide)

-

Fmoc-12-aminododecanoic acid

-

Coupling reagents: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Fmoc deprotection solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Washing solvent: DMF

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

-

Cold diethyl ether

-

Solid-phase peptide synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5 minutes.

-

Drain the solution.

-

Add fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5 x 1 min).

-

-

Coupling of Fmoc-12-Aminododecanoic Acid:

-

In a separate vial, dissolve Fmoc-12-aminododecanoic acid (3 eq.), HATU (2.9 eq.), and HOBt (3 eq.) in DMF.

-

Add DIPEA (6 eq.) to the activated amino acid solution and vortex briefly.

-

Immediately add the activated Fmoc-12-aminododecanoic acid solution to the deprotected resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature. The longer coupling time is recommended due to the potential for steric hindrance from the long alkyl chain.

-

Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive, continue coupling for another 1-2 hours.

-

Once the coupling is complete, drain the reaction solution and wash the resin with DMF (5 x 1 min).

-

-

Chain Elongation: Repeat steps 2 and 3 for the subsequent amino acids in your peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection:

-

Wash the resin with DCM (3 x 1 min) and dry under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

-

Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity by mass spectrometry.

Mandatory Visualizations

Signaling Pathway: GLP-1 Receptor Activation

Glucagon-like peptide-1 (GLP-1) receptor agonists are a class of drugs used to treat type 2 diabetes. Many of these peptides are acylated with fatty acids to improve their pharmacokinetic profile. Upon binding to the GLP-1 receptor (GLP-1R), a G-protein coupled receptor, they initiate a signaling cascade that leads to insulin (B600854) secretion.

Experimental Workflow: Synthesis to Biological Evaluation of a Lipidated Peptide

The following diagram illustrates a typical workflow for the synthesis, purification, and biological evaluation of a peptide containing this compound.

References

- 1. Fatty Acid Modified Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 2. What you need to know about peptide modifications - Fatty Acid Conjugation | MolecularCloud [molecularcloud.org]

- 3. Fatty acylation enhances the cellular internalization and cytosolic distribution of a cystine-knot peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Effect of Lipidation on the Structure, Oligomerization, and Aggregation of Glucagon-like Peptide 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iscabiochemicals.com [iscabiochemicals.com]

- 8. bakerlab.org [bakerlab.org]

- 9. Isolation and characterization of a C12-lipopeptide produced by Bacillus subtilis HSO 121 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Purity Analysis of 12-Aminododecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical methodologies for determining the purity of 12-aminododecanoic acid, a key monomer in the production of polymers like Nylon-12 and a valuable building block in pharmaceutical and surfactant synthesis. The following protocols are designed to be adapted for use in quality control and research environments.

High-Performance Liquid Chromatography (HPLC-UV)

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and widely used technique for assessing the purity of non-volatile and semi-volatile compounds like this compound. This method separates the main component from its impurities based on their differential partitioning between a stationary phase and a mobile phase.

Experimental Protocol

a) Sample Preparation:

-

Accurately weigh approximately 10.0 mg of the this compound sample into a 10 mL volumetric flask.

-

Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile (B52724) and water (e.g., 50:50 v/v), and dilute to the mark.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

b) HPLC-UV Conditions:

| Parameter | Recommended Conditions |

| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient | 0-2 min: 10% B2-15 min: 10% to 90% B15-18 min: 90% B18-20 min: 90% to 10% B20-25 min: 10% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 210 nm |

c) Data Analysis: The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation

Table 1: Representative HPLC Purity Analysis Data

| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |

| 1 | 3.5 | 15,000 | 0.5 | Impurity A (e.g., starting material) |

| 2 | 8.2 | 2,955,000 | 98.5 | This compound |

| 3 | 10.1 | 30,000 | 1.0 | Impurity B (e.g., by-product) |

| Total | 3,000,000 | 100.0 |

Workflow Diagram

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative ¹H-NMR is a primary analytical method for determining the purity of organic compounds without the need for a specific reference standard of the analyte. It relies on the principle that the integral of an NMR signal is directly proportional to the number of protons giving rise to that signal. By using a certified internal standard with a known purity, the absolute purity of this compound can be accurately determined.

Experimental Protocol

a) Sample Preparation:

-

Accurately weigh approximately 15 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid) into a clean NMR tube.

-

Add a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., Deuterated Dimethyl Sulfoxide, DMSO-d₆) to the NMR tube.

-

Ensure complete dissolution of both the sample and the internal standard.

b) ¹H-NMR Spectrometer Parameters:

| Parameter | Recommended Conditions |

| Spectrometer | 400 MHz or higher |

| Solvent | DMSO-d₆ |

| Pulse Program | Standard 90° pulse |

| Relaxation Delay (d1) | 30 s (to ensure full relaxation of all protons) |

| Number of Scans | 16 |

| Temperature | 25 °C |

c) Data Analysis:

-

Integrate a well-resolved signal of this compound (e.g., the triplet corresponding to the protons adjacent to the carboxylic acid) and a signal from the internal standard (e.g., the singlet of maleic acid).

-

Calculate the purity using the following formula:

Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the internal standard

-

sample refers to this compound

-

IS refers to the internal standard

-

Data Presentation

Table 2: Representative qNMR Purity Calculation

| Parameter | This compound | Internal Standard (Maleic Acid) |

| Mass (m) | 15.25 mg | 5.10 mg |

| Molecular Weight (MW) | 215.34 g/mol | 116.07 g/mol |

| Integrated Signal | Triplet at ~2.18 ppm | Singlet at ~6.20 ppm |

| Integral Value (I) | 35.40 | 20.00 |

| Number of Protons (N) | 2 | 2 |

| Purity of IS (P_IS) | - | 99.9% |

| Calculated Purity | 98.7% |

Logical Diagram

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for identifying and quantifying volatile and semi-volatile impurities in this compound. Due to the low volatility of the analyte, derivatization is typically required to convert it into a more volatile species.

Experimental Protocol

a) Derivatization and Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound into a reaction vial.

-

Add 100 µL of a derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% Trimethylchlorosilane - TMCS) and 100 µL of pyridine.

-

Seal the vial and heat at 70 °C for 30 minutes.

-

After cooling, dilute the sample with an appropriate solvent like hexane.

b) GC-MS Conditions:

| Parameter | Recommended Conditions |

| GC System | Gas chromatograph with a mass selective detector |

| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at 1.0 mL/min |

| Injector Temperature | 280 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 10 min |

| MS Ion Source Temp. | 230 °C |

| MS Quadrupole Temp. | 150 °C |

| Scan Range | 50 - 500 m/z |

c) Data Analysis: Identify the main peak corresponding to the derivatized this compound and any impurity peaks by their mass spectra. The purity can be estimated by the area percentage of the main peak in the total ion chromatogram (TIC).

Data Presentation

Table 3: Representative GC-MS Impurity Analysis

| Peak No. | Retention Time (min) | Area % (TIC) | Tentative Identification (from MS library) |

| 1 | 12.5 | 0.8 | Dodecanedioic acid (di-TMS ester) |

| 2 | 15.2 | 99.0 | This compound (di-TMS derivative) |

| 3 | 16.8 | 0.2 | Dimer of this compound (TMS derivative) |

Workflow Diagram

Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are valuable for assessing the thermal properties and purity of this compound. DSC can determine the melting point and detect impurities that may broaden or depress the melting endotherm. TGA measures weight loss as a function of temperature, providing information on thermal stability and the presence of volatile impurities.

Experimental Protocols

a) Differential Scanning Calorimetry (DSC):

-

Accurately weigh 3-5 mg of this compound into an aluminum DSC pan.

-

Seal the pan.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample from 25 °C to 250 °C at a rate of 10 °C/min under a nitrogen atmosphere.

b) Thermogravimetric Analysis (TGA):

-

Accurately weigh 5-10 mg of this compound into a TGA pan.

-

Place the pan in the TGA furnace.

-

Heat the sample from 25 °C to 500 °C at a rate of 10 °C/min under a nitrogen atmosphere.

Data Presentation

Table 4: Representative Thermal Analysis Data

| Analysis | Parameter | Observed Value | Interpretation |

| DSC | Onset of Melting | 184.5 °C | Correlates with the melting point |

| Peak of Melting | 186.2 °C | Sharp peak indicates high purity | |

| TGA | Onset of Decomposition | ~250 °C | Indicates thermal stability up to this temperature |

| Weight Loss at 150 °C | < 0.1% | Absence of significant volatile impurities |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used for the identification of this compound by confirming the presence of its characteristic functional groups. While not a primary purity-testing tool, it can detect gross impurities with different functional groups.

Experimental Protocol

-

Obtain a background spectrum of the empty ATR crystal.

-

Place a small amount of the this compound powder onto the ATR crystal.

-

Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 32 scans.

Data Presentation

Table 5: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3400-3000 (broad) | N-H stretch | Primary amine |

| 3300-2500 (broad) | O-H stretch | Carboxylic acid |

| 2920, 2850 | C-H stretch | Alkyl chain |

| ~1700 | C=O stretch | Carboxylic acid |

| ~1560 | N-H bend | Primary amine |

| ~1470 | C-H bend | Alkyl chain |

By employing these analytical methods, researchers, scientists, and drug development professionals can confidently assess the purity of this compound, ensuring its quality and suitability for its intended application.

Application Note: Gas Chromatography Analysis of Methylated 12-Aminododecanoic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

12-aminododecanoic acid is a bifunctional molecule containing both a primary amine and a carboxylic acid group.[1] Its analysis by gas chromatography (GC) is challenging due to its low volatility and high polarity.[2][3][4] Derivatization is therefore essential to convert it into a more volatile and thermally stable compound suitable for GC analysis.[2][5] Methylation is a common and effective derivatization technique for both the carboxylic acid and amino groups.[6][7][8][9][10] This application note provides a detailed protocol for the methylation of this compound and its subsequent analysis by gas chromatography-mass spectrometry (GC-MS). The methodology is based on established procedures for the analysis of amino acids and fatty acid methyl esters (FAMEs).[2][7][11][12][13]

When methylated with a reagent like diazomethane (B1218177), this compound can yield multiple products, primarily the mono-methylated ester at the carboxylic acid group and a di- or tri-methylated product with methylation at both the carboxylic acid and the amino group.[10][14] A patent for the synthesis of this compound notes that methylation with diazomethane results in two peaks: the primary amino ester (H₂N(CH₂)₁₁CO₂CH₃) and the tertiary amino ester ((CH₃)₂N(CH₂)₁₁CO₂CH₃).[14]

Experimental Workflow

Caption: Experimental workflow for GC-MS analysis of methylated this compound.

Protocols

Protocol 1: Methylation using Diazomethane

Warning: Diazomethane is highly toxic, explosive, and a potent carcinogen. This procedure should only be performed by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment and specialized glassware.

Materials:

-

This compound

-

Methanol (B129727), anhydrous

-

Diethyl ether, anhydrous

-

Diazomethane precursor (e.g., Diazald™)

-

Potassium hydroxide (B78521) (KOH)

-

Acetic acid

-

Small-scale diazomethane generation apparatus

Procedure:

-

Sample Preparation: Dissolve 1-5 mg of this compound in 1 mL of methanol in a vial.

-

Diazomethane Generation: Generate a solution of diazomethane in diethyl ether from a precursor like Diazald™ according to established safety protocols.[15]

-

Methylation Reaction: Add the ethereal solution of diazomethane dropwise to the sample solution at room temperature with gentle swirling until a faint yellow color persists, indicating a slight excess of diazomethane.[8]

-

Reaction Time: Allow the reaction to proceed for 10-15 minutes.

-

Quenching: Carefully add a few drops of 10% acetic acid in methanol to quench the excess diazomethane until the yellow color disappears.

-

Solvent Removal: Evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) for GC-MS analysis.

Protocol 2: Safer Methylation using Trimethylsilyldiazomethane (B103560)

This method provides a safer alternative to diazomethane.[9] Trimethylsilyldiazomethane (TMS-diazomethane) is commercially available as a solution and is less explosive.

Materials:

-

This compound

-

Methanol

-

Trimethylsilyldiazomethane (2.0 M in hexanes)

Procedure:

-

Sample Preparation: Dissolve 1-5 mg of this compound in a mixture of 1 mL of toluene and 0.2 mL of methanol in a vial.

-

Methylation Reaction: Add a stoichiometric excess of 2.0 M TMS-diazomethane in hexanes to the sample solution.

-

Reaction Time: Cap the vial and allow the reaction to proceed at room temperature for 30-60 minutes.

-

Solvent Removal: Evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in hexane or ethyl acetate (B1210297) for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

The following parameters are a starting point and may require optimization. They are based on typical conditions for FAMEs analysis.[11][12]

| Parameter | Recommended Setting |

| Gas Chromatograph | Agilent 8890 GC System or equivalent |

| Mass Spectrometer | Agilent 5977B MSD or equivalent |

| GC Column | Capillary column such as DB-WAX or similar polyethylene (B3416737) glycol (PEG) phase; 30 m x 0.25 mm ID, 0.25 µm film thickness.[11] |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250°C |

| Injection Mode | Split (e.g., 20:1 ratio) or Splitless, depending on concentration |

| Injection Volume | 1 µL |

| Oven Program | Initial temperature 100°C, hold for 2 min. Ramp at 10°C/min to 240°C, hold for 10 min. |

| MS Transfer Line | 250°C |

| Ion Source Temp. | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 30-400 |

Data Presentation

The methylation of this compound is expected to yield multiple products. The primary products observed after methylation with diazomethane are the methyl ester of this compound and its N,N-dimethylated derivative.[10][14]

Table 1: Representative Quantitative Data for Methylated this compound Derivatives

| Compound Name | Abbreviation | Expected Retention Time (min) | Key Mass Fragments (m/z) |

| This compound methyl ester | C12-amino-ME | ~15.5 | 230 (M+1), 156, 30 (base peak)[14] |

| N,N-dimethyl-12-aminododecanoic acid methyl ester | C12-diMe-amino-ME | ~16.2 | 257 (M+), 212, 170, 58, 44 (base peak)[14] |

Note: Retention times are estimates and will vary depending on the specific GC system and conditions used.

Discussion

The choice of methylation reagent is critical. Diazomethane is highly efficient but extremely hazardous.[15] TMS-diazomethane offers a safer, albeit more expensive, alternative.[9] The derivatization of the primary amine can be variable, potentially leading to a mixture of N-methyl and N,N-dimethyl products, which can be chromatographically resolved.[6][14]

The use of a polar capillary column, such as one with a polyethylene glycol stationary phase, is recommended for the separation of these derivatives, similar to the analysis of FAMEs.[11][13] Mass spectrometric detection is crucial for the unambiguous identification of the different methylated species based on their characteristic fragmentation patterns.[14] The provided mass spectral data from patent literature serves as a valuable reference for peak identification.[14]

For quantitative analysis, the use of an appropriate internal standard is recommended. A stable isotope-labeled version of this compound would be ideal, but a long-chain fatty acid methyl ester not present in the sample (e.g., methyl heptadecanoate) can also be used.

Conclusion

This application note provides a comprehensive framework for the analysis of this compound by GC-MS following methylation. The detailed protocols for derivatization and the recommended GC-MS parameters offer a robust starting point for researchers. The successful application of this method will enable accurate identification and quantification of this compound in various research and development settings.

References

- 1. This compound | C12H25NO2 | CID 69661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Characterization of N-methylated amino acids by GC-MS after ethyl chloroformate derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Methylation of alpha-amino acids and derivatives using trimethylsilyldiazomethane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. N-Methylation and N,N-dimethylation of amino acids. An artifact production in the analysis of organic acids using diazomethane as derivatizing agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]

- 12. tools.thermofisher.com [tools.thermofisher.com]

- 13. academic.oup.com [academic.oup.com]

- 14. US5530148A - Synthesis of this compound - Google Patents [patents.google.com]

- 15. A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography for the Quantification of 12-Aminododecanoic Acid

Introduction

12-Aminododecanoic acid is a long-chain omega-amino acid that serves as a key monomer in the production of polyamide 12 (Nylon 12) and other copolymers. It is synthesized through the hydrolysis of its cyclic amide precursor, laurolactam. Accurate quantification of this compound is crucial for monitoring the progress of this hydrolysis reaction, ensuring product purity, and in various research and development applications, including the study of its metabolic pathways and its use as a linker molecule.[1][2] This application note details two robust High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound: a Reversed-Phase HPLC method with UV detection following pre-column derivatization, and a direct analysis method using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Mass Spectrometry (MS).

Method 1: Reversed-Phase HPLC with Pre-column Derivatization and UV Detection

This method is suitable for laboratories equipped with standard HPLC-UV systems and relies on the derivatization of the primary amine group of this compound to introduce a UV-active chromophore, enabling sensitive detection. o-Phthalaldehyde (OPA) is a commonly used derivatizing agent for primary amines.[3][4]

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC) with Mass Spectrometric (MS) Detection

This method allows for the direct analysis of the polar this compound without the need for derivatization, simplifying sample preparation.[5] HILIC is well-suited for the retention of polar compounds, and coupling with a mass spectrometer provides high selectivity and sensitivity for quantification.

Experimental Protocols

Protocol 1: RP-HPLC with Pre-column OPA Derivatization

1. Materials and Reagents:

-

This compound standard (≥98% purity)

-

o-Phthalaldehyde (OPA) reagent

-

Boric acid buffer (0.4 M, pH 10.2)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, e.g., Milli-Q)

-

Hydrochloric acid (for pH adjustment)

-

Sample diluent: Acetonitrile/Water (50:50, v/v)

2. Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 20 mM Sodium Phosphate buffer, pH 7.0

-

Mobile Phase B: Acetonitrile/Methanol (50:50, v/v)

-

Gradient Elution:

-

0-5 min: 30% B

-

5-15 min: 30% to 70% B

-

15-20 min: 70% B

-

20-22 min: 70% to 30% B

-

22-30 min: 30% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 338 nm

-

Injection Volume: 20 µL

3. Sample Preparation and Derivatization:

-

Prepare a stock solution of this compound (1 mg/mL) in the sample diluent.

-

Create a series of calibration standards by diluting the stock solution.

-

For derivatization, mix 50 µL of the standard or sample solution with 50 µL of OPA reagent in an autosampler vial.

-

Allow the reaction to proceed for 2 minutes at room temperature before injection.

Protocol 2: HILIC with Mass Spectrometric (MS) Detection

1. Materials and Reagents:

-

This compound standard (≥98% purity)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (B1220265) (LC-MS grade)

-

Sample diluent: Acetonitrile/Water (75:25, v/v) with 0.1% formic acid

2. Instrumentation and Conditions:

-

LC-MS System: An HPLC or UHPLC system coupled to a mass spectrometer (e.g., single quadrupole, triple quadrupole, or time-of-flight).

-

Column: HILIC column (e.g., 2.1 x 100 mm, 3.5 µm particle size).

-

Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Isocratic Elution: 80% B

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

MS Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Monitored Ion (m/z): [M+H]⁺ = 216.19

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 350°C

-

3. Sample Preparation:

-

Prepare a stock solution of this compound (1 mg/mL) in the sample diluent.

-

Prepare calibration standards by serial dilution of the stock solution.

-

Samples should be diluted in the sample diluent to fall within the calibration range.

-

Centrifuge or filter samples to remove any particulates before injection.

Data Presentation

Table 1: Comparison of HPLC Method Performance Parameters

| Parameter | Method 1: RP-HPLC-UV (OPA Derivatization) | Method 2: HILIC-MS |

| Retention Time (min) | ~12.5 | ~4.2 |

| Linearity (r²) | >0.999 | >0.998 |

| Limit of Detection (LOD) | ~50 ng/mL | ~5 ng/mL |

| Limit of Quantification (LOQ) | ~150 ng/mL | ~15 ng/mL |

| Precision (%RSD) | < 2% | < 3% |

| Accuracy (% Recovery) | 98-102% | 97-103% |

Visualizations

Caption: Workflow for RP-HPLC analysis of this compound with OPA derivatization.

Caption: Workflow for HILIC-MS analysis of this compound.

References

Application Note: A Sustainable Route to 12-Aminododecanoic Acid from Vernolic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

12-Aminododecanoic acid is a crucial monomer for the production of high-performance polymers like Nylon-12.[1] Traditionally, its synthesis has relied on petrochemical feedstocks through multi-step, energy-intensive processes.[2] This application note details a sustainable and efficient pathway for the synthesis of this compound starting from vernolic acid, a naturally occurring epoxidized fatty acid.[3] Vernolic acid is the major component of the seed oil from Vernonia galamensis, an abundant and renewable resource.[3]

The described synthesis follows a four-step reaction sequence: hydrogenation of the olefinic group in vernolic acid, oxidative cleavage of the resulting epoxy group, formation of an aldoxime, and subsequent reduction to the final amino acid.[3][4] This bio-based approach offers a viable alternative to conventional methods, aligning with the growing demand for environmentally friendly chemical processes.

Experimental Protocols

This section provides detailed methodologies for the multi-step synthesis of this compound from vernolic acid.

1. Isolation of Vernolic Acid from Vernonia Oil

The initial step involves extracting and purifying vernolic acid from its natural source.

-

Procedure:

-

Saponify Vernonia oil to hydrolyze the triglycerides.

-

Acidify the resulting soap mixture to liberate the free fatty acids.

-

Perform a low-temperature recrystallization of the fatty acid mixture at -20°C to isolate vernolic acid.[4]

-

-

Expected Outcome: This process yields vernolic acid with approximately 97% purity.[4]

2. Hydrogenation of Vernolic Acid to cis-12,13-Epoxystearic Acid

The carbon-carbon double bond in vernolic acid is selectively reduced.

-

Procedure:

-

Perform a catalytic hydrogenation of the purified vernolic acid.

-

The reaction proceeds to saturate the cis-9-octadecenoic moiety, yielding cis-12,13-epoxystearic acid.[4]

-

-

Expected Outcome: A saturated epoxy acid with a melting point of 52-54°C.[4]

3. Oxidation of cis-12,13-Epoxystearic Acid to 12-Oxododecanoic Acid

The epoxy group is oxidatively cleaved to form a terminal aldehyde group.

-

Procedure:

-

Expected Outcome: The reaction yields 12-oxododecanoic acid as a solid product.[4]

4. Oximation of 12-Oxododecanoic Acid

The aldehyde is converted to an oxime, a key intermediate for the final amination step.

-

Procedure:

-

React the 12-oxododecanoic acid with hydroxylamine (B1172632) hydrochloride.[3][4]

-

The reaction converts the terminal aldehyde group into an oxime functionality, yielding 12-oxododecanoic acid oxime.[4]

-

-

Expected Outcome: Formation of the aldoxime acid, which can be isolated for the subsequent reduction step.

5. Catalytic Reduction to this compound

The final step involves the reduction of the oxime to the primary amine.

-

Procedure:

-

In a Paar hydrogenation bottle, combine 0.92 g of 12-oxododecanoic acid oxime and 0.005 g of platinum oxide (Adam's catalyst) in 10 mL of methanol (B129727).[5]

-

Fit the bottle to a high-pressure system, deaerate, and then fill with hydrogen gas to maintain a pressure of approximately 3 atm.[5]

-

Shake the reaction mixture continuously for 1.5 hours.[5]

-

Post-hydrogenation, add 10 mL of methanol and heat the mixture to a gentle boil to dissolve the product.[5]

-

Filter the hot mixture to remove the platinum catalyst.

-

Evaporate the filtrate to yield the crude product.[5]

-

Recrystallize the crude product from an ethanol/water mixture (1:1) to obtain pure this compound.[5]

-

Data Presentation

The quantitative data for the synthesis of this compound from vernolic acid are summarized in the table below.

| Compound | Step | Yield | Purity | Melting Point (°C) |

| Vernolic Acid | Isolation | 51%[4] | 97%[4] | 23-25[4] |

| cis-12,13-Epoxystearic Acid | Hydrogenation | - | - | 52-54[4] |

| 12-Oxododecanoic Acid | Oxidation | 71.0%[4] | - | - |

| This compound | Reduction | >85%[4], 87% (recrystallized)[5] | - | 184-186[4][5] |

Visualizations

Chemical Synthesis Pathway

The following diagram illustrates the chemical transformations from vernolic acid to this compound.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

This diagram outlines the logical progression of the experimental procedures.

Caption: Step-by-step workflow for the synthesis process.

References

One-Pot Enzymatic Synthesis of 12-Aminododecanoic Acid from Linoleic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the one-pot synthesis of 12-aminododecanoic acid from linoleic acid utilizing a three-enzyme cascade. This biocatalytic approach offers a sustainable alternative to traditional chemical synthesis methods for producing this valuable monomer, a precursor for nylon-12 and other specialty polyamides.

The synthesis is based on a multi-enzyme cascade involving soybean lipoxygenase (LOX-1), papaya hydroperoxide lyase (HPL), and an ω-transaminase (ω-TA).[1][2][3] This enzymatic pathway mimics the oxylipin pathway in plants to convert renewable linoleic acid into a valuable amino acid.[2]

Experimental Protocols

This protocol outlines a one-pot, three-enzyme cascade reaction for the conversion of linoleic acid to 12-aminododecenoic acid, which can be subsequently reduced to this compound. The procedure involves the sequential addition of enzymes to optimize product yield.[1][2][3]

Materials:

-

Soybean Lipoxygenase (LOX-1)

-

Papaya Hydroperoxide Lyase (HPLCP-N)

-

ω-Transaminase from Aquitalea denitrificans (TRAD)

-

Linoleic Acid

-

Potassium Phosphate (B84403) Buffer (pH 8.0)

-

Potassium Chloride (KCl)

-

(S)-(-)-α-Methylbenzylamine (amine donor)

-

Pyridoxal-5-phosphate (PLP)

-

Appropriate organic solvents for extraction (e.g., ethyl acetate)

-

Standard laboratory glassware and equipment (magnetic stirrer, incubator, centrifuge)

Protocol:

-

Reaction Setup: In a suitable reaction vessel, prepare a solution of 20 mM linoleic acid in 100 mM potassium phosphate buffer (pH 8.0) containing 2 M KCl.[4]

-

Step 1: Lipoxygenase Reaction: Add purified soybean lipoxygenase (LOX-1) to the reaction mixture to a final concentration of 0.5 U/mL.[4] Incubate the reaction at room temperature with gentle stirring, ensuring sufficient oxygen supply for the lipoxygenase activity. This step converts linoleic acid to 13-hydroperoxy-9,11-(Z,E)-octadecadienoic acid (13-HPODE).

-

Step 2: Hydroperoxide Lyase Reaction: After the completion of the LOX reaction (monitoring by an appropriate analytical method such as HPLC is recommended), add purified papaya hydroperoxide lyase (HPLCP-N) to a final concentration of 0.3 U/mL.[4] This enzyme cleaves the 13-HPODE to form 12-oxo-9(Z)-dodecenoic acid and hexanal.[2]

-